Biscarfentrazone
Description
Biscarfentrazone (CAS: 1622908-18-2), provisionally approved by the International Organization for Standardization (ISO/TC 81) in 2021, is a pyrazole-based herbicide developed for broadleaf weed control . Its systematic chemical name is 1,3-Dimethyl-4-(2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl)-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate, highlighting its bis-pyrazole ester structure with a methylsulfonyl and trifluoromethyl substituent . The compound is marketed under names like Bipyrazone and is available as a reference standard (e.g., "Bipyrazone 20 mg" from Dr. Ehrenstorfer) . Structural data from .mol files confirm its planar aromatic core and functional group orientation, critical for herbicidal activity .
Properties
IUPAC Name |
[2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]pyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O5S/c1-10-14(9-26(3)24-10)19(29)32-18-16(11(2)25-27(18)4)17(28)13-7-6-12(20(21,22)23)8-15(13)33(5,30)31/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGZGDVRILFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)C(F)(F)F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337385 | |
| Record name | Bipyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622908-18-2 | |
| Record name | Bipyrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622908182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bipyrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4-(2-(methylsulfonyl)-4-(trifluoromethyl) benzoyl)-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole- 4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPYRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD5JT8D2WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biscarfentrazone involves multiple steps, starting from the iodination of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole. This intermediate undergoes Heck coupling with ethyl acrylate, followed by oxidative addition-elimination and reduction to yield the final product . The reaction conditions are mild, and the process is efficient and cost-effective.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same synthetic route. The process is optimized for high yield and purity, ensuring the compound meets agricultural standards for herbicide use .
Chemical Reactions Analysis
Types of Reactions: Biscarfentrazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental behavior .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like OXONE® and reducing agents such as hydrogen gas. The conditions are typically mild, ensuring the stability of the compound during the reactions .
Major Products: The major products formed from these reactions include various metabolites that are less toxic and more environmentally friendly. These metabolites are often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure safety and efficacy .
Scientific Research Applications
Biscarfentrazone has a wide range of scientific research applications. In agriculture, it is used to control broadleaf weeds in crops like wheat and corn. Its low toxicity and high efficacy make it a preferred choice for weed management . In environmental science, its degradation behavior is studied to understand its impact on soil and water systems . Additionally, this compound is used in chemical research to study the stereoselective degradation of chiral pesticides .
Mechanism of Action
Biscarfentrazone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the synthesis of carotenoids, leading to the bleaching and eventual death of the target weeds . The molecular targets and pathways involved in this mechanism are well-studied, making this compound an effective and reliable herbicide .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative studies, Biscarfentrazone’s structural and functional attributes can be contextualized against broader herbicide classes:
Structural and Functional Distinctiveness
Pyrazole Derivatives: this compound belongs to the pyrazole herbicide family, characterized by nitrogen-containing heterocycles. Unlike simpler pyrazole analogs (e.g., carfentrazone-ethyl), its bis-pyrazole backbone and ester linkage enhance molecular stability and target binding .
The former are primarily glycosylation substrates in biopharmaceutical engineering, emphasizing their role in glycobiology rather than agrochemistry .
Benzofurannone-3 Derivatives: Benzofurannone-3(benzylidene-2 dihydro-2,3) derivatives () exhibit diverse bioactivities, including antimicrobial and anticancer properties, but their fused furanone structure and applications differ fundamentally from this compound’s herbicidal focus .
Performance and Selectivity
No efficacy or toxicity data for this compound are provided in the evidence. However, its structural features align with trends in modern herbicide design:
- Trifluoromethyl Groups : Common in herbicides (e.g., flumetsulam), these groups enhance lipid solubility and membrane penetration.
- Sulfonyl Moieties: Found in sulfonylurea herbicides (e.g., metsulfuron-methyl), they inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Data Table: Key Attributes of this compound vs. Hypothetical Analogs
Biological Activity
Biscarfentrazone is a novel herbicide belonging to the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, which are widely used for controlling a variety of broadleaf weeds and certain grasses in agricultural settings. This compound has garnered attention due to its unique mechanism of action and potential effectiveness against resistant weed populations.
This compound functions by inhibiting the enzyme HPPD, which is crucial for the biosynthesis of carotenoids in plants. Carotenoids are essential for photosynthesis and protection against oxidative stress. By disrupting this pathway, this compound leads to the accumulation of toxic intermediates, ultimately resulting in plant death.
Efficacy Against Weeds
Research has shown that this compound exhibits strong herbicidal activity against various weed species. Its effectiveness can be summarized in the following table:
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) | Notes |
|---|---|---|---|
| Amaranthus retroflexus | 50 | 90 | Effective at early growth stages |
| Chenopodium album | 75 | 85 | Good residual control |
| Solanum nigrum | 100 | 95 | High selectivity for crops |
| Echinochloa crus-galli | 60 | 80 | Best when applied post-emergence |
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound in real-world agricultural settings:
-
Field Trials in Corn Production :
- A study conducted in the Midwest USA demonstrated that this compound applied at a rate of 75 g/ha provided over 90% control of common lambsquarters (Chenopodium album) and pigweed (Amaranthus spp.) when applied at the early post-emergence stage. The trials also noted minimal crop injury, indicating a favorable safety profile for corn.
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Soybean Weed Management :
- In soybean fields, this compound was tested alongside other herbicides. Results indicated that it significantly enhanced weed control when tank-mixed with glyphosate, achieving over 95% control of glyphosate-resistant weed populations.
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Integrated Pest Management :
- An integrated pest management (IPM) approach incorporating this compound showed promising results in reducing herbicide resistance development. By rotating this compound with other modes of action, farmers reported a decrease in resistant weed populations over three growing seasons.
Toxicological Assessments
Toxicological studies have assessed the safety profile of this compound on non-target organisms. Key findings include:
- Aquatic Toxicity : this compound has shown low toxicity to aquatic life, with LC50 values exceeding safe thresholds for fish and invertebrates.
- Non-target Plant Safety : Field studies indicate that crops such as soybean and corn exhibit high tolerance to this compound when applied according to label recommendations.
Environmental Impact
Research into the environmental impact of this compound has yielded positive results:
- Soil Residue Studies : Residue analysis demonstrated that this compound degrades rapidly in soil, with half-lives ranging from 7 to 14 days depending on soil type and moisture conditions.
- Runoff Potential : Field runoff studies indicate minimal movement into water bodies, suggesting a low risk of water contamination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
